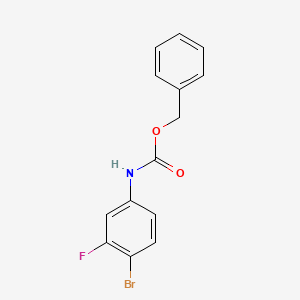
Benzyl (4-bromo-3-fluorophenyl)carbamate
Cat. No. B570616
Key on ui cas rn:
510729-01-8
M. Wt: 324.149
InChI Key: UPTMRBYILBFUPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08158797B2
Procedure details


Sodium hydrogen carbonate (27.63 g, 0.329 mol, 1.25 eq) and a saturated solution of sodium hydrogen carbonate (333 ml) were added to a stirred solution of 4-bromo-3-fluoroaniline (50.0 g, 0.263 mol, 1 eq) in acetone (660 ml). The resulting mixture was cooled to 15° C. and benzyl chloroformate (39 ml, 0.276 mol, 1.05 eq) was added gradually, taking care that the reaction temperature did not exceed 22° C. The mixture was stirred over 90 mins at room temperature and the acetone was removed under vacuum. The aqueous layer was then extracted with ethyl acetate (3×150 ml). The combined organic layers were then washed with a saturated sodium chloride solution, and dried over MgSO4. After filtration, the solvent was removed, and n-hexane added. The mixture was stirred during 30 min at room temperature, the crystals were filtrated and washed with hexane to give the first crop of solid. The filtrate was evaporated, and the solid mixed with heptane at 0° C. and stirred during 30 min. The product was again filtered, to give the second crop of solid. The two crops were then combined, to give the product (85.3 g, quantitative) as of solid.





Identifiers


|
REACTION_CXSMILES
|
C(=O)([O-])O.[Na+].[Br:6][C:7]1[CH:13]=[CH:12][C:10]([NH2:11])=[CH:9][C:8]=1[F:14].Cl[C:16]([O:18][CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=[O:17]>CC(C)=O>[CH2:19]([O:18][C:16](=[O:17])[NH:11][C:10]1[CH:12]=[CH:13][C:7]([Br:6])=[C:8]([F:14])[CH:9]=1)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
27.63 g
|
|
Type
|
reactant
|
|
Smiles
|
C(O)([O-])=O.[Na+]
|
|
Name
|
|
|
Quantity
|
333 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(O)([O-])=O.[Na+]
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=C(N)C=C1)F
|
|
Name
|
|
|
Quantity
|
660 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
39 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OCC1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
15 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred over 90 mins at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
did not exceed 22° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the acetone was removed under vacuum
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was then extracted with ethyl acetate (3×150 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were then washed with a saturated sodium chloride solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
n-hexane added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred during 30 min at room temperature
|
|
Duration
|
30 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the crystals were filtrated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give the first crop of solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the solid mixed with heptane at 0° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred during 30 min
|
|
Duration
|
30 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The product was again filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give the second crop of solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give the product (85.3 g, quantitative) as of solid
|
Outcomes


Product
Details
Reaction Time |
90 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C1=CC=CC=C1)OC(NC1=CC(=C(C=C1)Br)F)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
